2-Acetoxypropanal
Overview
Description
2-Acetoxypropanal, also known as 1-formylethyl acetate or propanal, 2-(acetyloxy)-, is an organic compound with the molecular formula C5H8O3. It is an aldehyde substituted by an acetoxy group at position 2.
Scientific Research Applications
2-Acetoxypropanal has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound can be used in studies involving metabolic pathways and enzyme reactions.
Medicine: Research into potential pharmaceutical applications, including drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Acetoxypropanal can be synthesized through several methods. One common approach involves the reaction of propanal with acetic anhydride in the presence of a catalyst. The reaction typically occurs under mild conditions, with the catalyst facilitating the acetylation of the aldehyde group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 2-Acetoxypropanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the aldehyde group yields the corresponding alcohol.
Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the acetoxy group
Major Products Formed:
Oxidation: 2-Acetoxypropanoic acid.
Reduction: 2-Acetoxypropanol.
Substitution: Various substituted derivatives depending on the nucleophile used
Mechanism of Action
The mechanism by which 2-acetoxypropanal exerts its effects involves its reactivity as an aldehyde and an ester. The compound can participate in nucleophilic addition reactions at the aldehyde group and nucleophilic substitution reactions at the ester group. These reactions are facilitated by the presence of specific enzymes or catalysts, which target the molecular structure of this compound .
Comparison with Similar Compounds
2-Acetoxypropanoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
2-Acetoxypropanol: Similar structure but with an alcohol group instead of an aldehyde.
2-Hydroxypropanal: Similar structure but with a hydroxyl group instead of an acetoxy group
Uniqueness: 2-Acetoxypropanal is unique due to the presence of both an aldehyde and an ester functional group, which allows it to participate in a diverse range of chemical reactions. This dual functionality makes it a valuable intermediate in organic synthesis and a versatile compound in scientific research .
Properties
IUPAC Name |
1-oxopropan-2-yl acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3/c1-4(3-6)8-5(2)7/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXPPNKAYSGWCQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=O)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50944728 | |
Record name | 1-Oxopropan-2-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50944728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22094-23-1 | |
Record name | 2-(Acetyloxy)propanal | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22094-23-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Formylethyl acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022094231 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Oxopropan-2-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50944728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-formylethyl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.690 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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